molecular formula C21H13ClFN5O2 B2500985 N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396880-09-3

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2500985
CAS No.: 1396880-09-3
M. Wt: 421.82
InChI Key: PIEGNWMFERHSMQ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Chloride Intermediate: The reaction of 2-amino-4-chlorobenzophenone with thionyl chloride to form 2-benzoyl-4-chlorobenzoyl chloride.

    Tetrazole Ring Formation: The reaction of the benzoyl chloride intermediate with sodium azide to form the tetrazole ring.

    Coupling Reaction: The coupling of the tetrazole intermediate with 4-fluoroaniline to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its biological effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in therapeutic effects.

    Pathway Modulation: The compound can affect various signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:

  • N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
  • N-(2-benzoyl-4-chlorophenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN5O2/c22-14-6-11-18(17(12-14)19(29)13-4-2-1-3-5-13)24-21(30)20-25-27-28(26-20)16-9-7-15(23)8-10-16/h1-12H,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEGNWMFERHSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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